Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
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Overview
Description
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate (TBAT) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TBAT is a fluorinated derivative of the amino acid isoleucine and is widely used as a building block in the synthesis of various compounds.
Scientific Research Applications
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a precursor for the synthesis of fluorinated amino acids, which have potential applications in drug discovery and development.
Mechanism of Action
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is known to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-4 by this compound leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on DPP-4, this compound has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its high purity and yield, which makes it an ideal building block for the synthesis of various compounds. This compound is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate research. One area of focus is the development of new synthetic routes for this compound and its derivatives. Another area of interest is the investigation of this compound's potential applications in drug discovery and development, particularly in the treatment of type 2 diabetes and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its derivatives.
Synthesis Methods
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of this compound with an appropriate reagent such as sodium hydride or lithium diisopropylamide. The reaction yields this compound as a white crystalline solid with high purity and yield.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGEVJQUNOUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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